Tenulin
Overview
Description
Tenulin is a sesquiterpene lactone, a type of naturally occurring organic compound. This compound has garnered interest due to its diverse biological activities, including its potential antitumor and antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenulin can be synthesized through various organic reactions, although its primary source remains natural extraction from Helenium amarum. The synthetic routes often involve complex organic reactions, including cyclization and oxidation processes. Specific details on synthetic routes are limited, but the compound’s structure suggests that it could be synthesized through a series of steps involving the formation of the lactone ring and subsequent functionalization .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary extraction from natural sources. The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tenulin undergoes various chemical reactions, including:
Michael Addition: this compound reacts with sulfur nucleophiles in a Michael-like fashion, which is significant for its biological activity.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are not extensively documented, its structure suggests potential sites for such reactions, particularly at the lactone ring and the double bonds.
Common Reagents and Conditions:
Sulfur Nucleophiles: Used in Michael addition reactions.
Oxidizing Agents: Potentially used for modifying the lactone ring or other functional groups.
Reducing Agents: Could be used to reduce double bonds or other reactive sites.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition with sulfur nucleophiles would yield adducts where the nucleophile has added to the double bond .
Scientific Research Applications
Tenulin has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Medicine: Studied for its potential to inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells. This makes it a promising candidate for cancer therapy research.
Mechanism of Action
Tenulin exerts its effects through several mechanisms:
Antifeedant Activity: this compound acts as a potent antifeedant to herbivorous insects by interfering with their feeding behavior and development.
Antitumor Activity: this compound inhibits P-glycoprotein function, which is involved in multidrug resistance in cancer cells.
Michael Addition: The cyclopentenone group of this compound undergoes Michael addition with biological nucleophiles, which is crucial for its biological activity.
Comparison with Similar Compounds
Isotenulin: A derivative of this compound with similar biological activities.
Other Sesquiterpene Lactones: Compounds such as parthenolide and helenalin share structural similarities with this compound and exhibit similar biological activities.
Uniqueness: this compound’s unique combination of antifeedant and antitumor activities, along with its ability to inhibit P-glycoprotein function, distinguishes it from other sesquiterpene lactones. Its specific reactivity with sulfur nucleophiles in Michael addition reactions also sets it apart .
Properties
IUPAC Name |
(1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIULSUYTFOEHN-MEBIVNBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@H]([C@]4([C@H]1C=CC4=O)C)OC([C@@]3(C(=O)O2)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971161 | |
Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-92-7, 55780-22-8 | |
Record name | Tenulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19202-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055780228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenulin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6QE3MHR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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